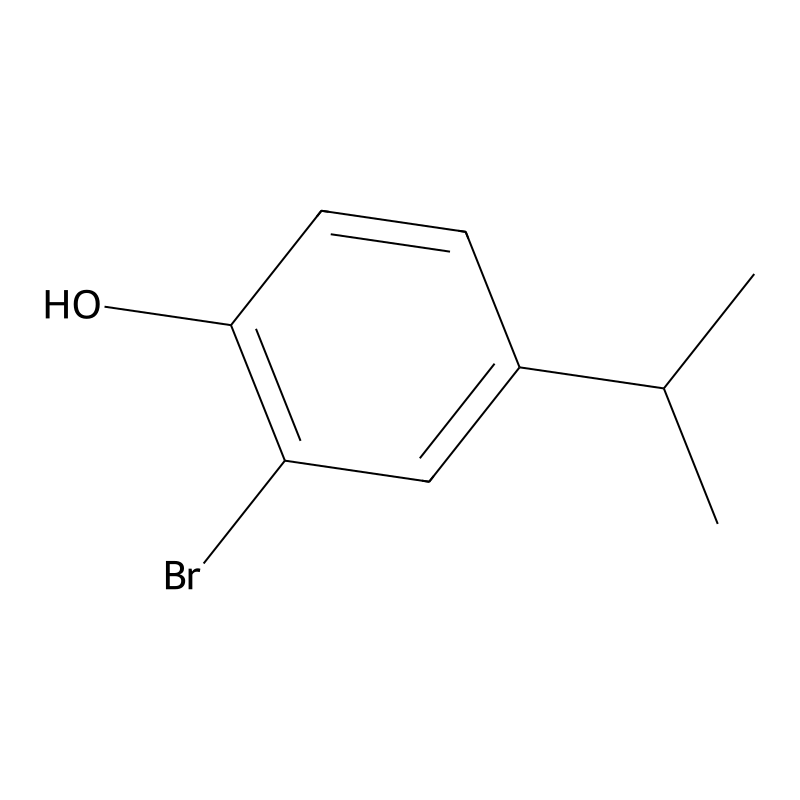

2-Bromo-4-isopropylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Intermediate: Due to the presence of a bromine atom and a phenolic hydroxyl group, 2-Bromo-4-isopropylphenol could potentially serve as a chemical intermediate for the synthesis of more complex molecules. However, there is no documented research specifically exploring its use in this role.

- Reference Material: Several chemical suppliers offer 2-Bromo-4-isopropylphenol, but primarily for research purposes [, , ]. This suggests it might be a reference material for analytical techniques like chromatography or spectroscopy but specific research on this application is not available.

2-Bromo-4-isopropylphenol is an organic compound with the molecular formula C₉H₁₁BrO. It features a bromine atom at the second position and an isopropyl group at the fourth position of the phenolic ring. This compound is structurally related to other brominated phenols and is known for its unique chemical properties, including its reactivity and potential biological activities.

- Electrophilic Substitution: The bromine substituent can facilitate further substitution reactions on the aromatic ring.

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions under certain conditions.

- Oxidation and Reduction: Similar to other phenolic compounds, it can be oxidized to form quinones or reduced to different alcohol derivatives.

The compound can also react with hydrogen bromide, leading to further bromination or substitution products depending on the reaction conditions .

Research indicates that 2-Bromo-4-isopropylphenol exhibits notable biological activity. It has been studied for its potential cytotoxic effects on various cell types, including human erythrocytes. Additionally, it has shown antimicrobial properties, making it a candidate for further pharmacological studies. Its interaction with biological membranes and proteins suggests potential applications in medicinal chemistry .

The synthesis of 2-Bromo-4-isopropylphenol typically involves:

- Bromination of 4-Isopropylphenol: This reaction can be performed using bromine or hydrogen bromide in an appropriate solvent under controlled conditions.

- Alkylation Reactions: The compound can also be synthesized through alkylation processes involving phenolic compounds and isopropyl halides.

The reaction conditions usually require mild temperatures and specific catalysts to ensure high yields and selectivity .

2-Bromo-4-isopropylphenol finds applications in various fields:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and anticancer therapies.

- Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic molecules.

- Research: Used in biochemical studies to understand its interaction with cellular components and mechanisms of action .

Studies on the interactions of 2-Bromo-4-isopropylphenol with biomolecules reveal its potential effects on enzyme activity and cellular processes. The compound has been shown to bind with specific proteins, leading to alterations in their function. Its cytotoxic effects have been observed in various assays, indicating a need for further investigation into its safety profile and mechanisms of action .

Several compounds share structural similarities with 2-Bromo-4-isopropylphenol. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Isopropylphenol | C₉H₁₂O | Parent compound; lacks bromine substituent |

| 2-Bromo-4-methylphenol | C₇H₇BrO | Similar bromination but with a methyl group |

| 2-Bromo-4-chlorophenol | C₇H₄BrClO | Contains chlorine instead of an isopropyl group |

| 2-Bromo-3-isopropylphenol | C₉H₁₁BrO | Similar structure but different substitution pattern |

Each of these compounds exhibits distinct chemical reactivity and biological properties, making them valuable for various applications in research and industry. The presence of the isopropyl group and bromine atom in 2-Bromo-4-isopropylphenol contributes to its unique reactivity compared to these similar compounds .